3-Fluoro-5-(1H-1,2,3-triazol-5-yl)pyridine

IDO1 Inhibition Immuno-Oncology Enzyme Assay

The compound 3-Fluoro-5-(1H-1,2,3-triazol-5-yl)pyridine (CAS: 2306277-76-7), with a molecular weight of 164.14 g/mol , is a specialized heterocyclic building block that merges a 1,2,3-triazole with a 3-fluoropyridine. This specific fusion creates a scaffold with distinct electronic and steric properties, positioning it within a privileged chemical space for drug discovery.

Molecular Formula C7H5FN4
Molecular Weight 164.14 g/mol
Cat. No. B12982135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-5-(1H-1,2,3-triazol-5-yl)pyridine
Molecular FormulaC7H5FN4
Molecular Weight164.14 g/mol
Structural Identifiers
SMILESC1=C(C=NC=C1F)C2=NNN=C2
InChIInChI=1S/C7H5FN4/c8-6-1-5(2-9-3-6)7-4-10-12-11-7/h1-4H,(H,10,11,12)
InChIKeyJBFRSOBMIGREIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring 3-Fluoro-5-(1H-1,2,3-triazol-5-yl)pyridine: A Merged Fluoropyridine-Triazole Scaffold


The compound 3-Fluoro-5-(1H-1,2,3-triazol-5-yl)pyridine (CAS: 2306277-76-7), with a molecular weight of 164.14 g/mol , is a specialized heterocyclic building block that merges a 1,2,3-triazole with a 3-fluoropyridine. This specific fusion creates a scaffold with distinct electronic and steric properties, positioning it within a privileged chemical space for drug discovery [1]. The 1,2,3-triazole is recognized as a robust bioisostere for amide bonds and other functional groups, while the strategically placed fluorine atom can finely tune molecular conformation, metabolic stability, and binding interactions without drastically altering the core structure .

Why 3-Fluoro-5-(1H-1,2,3-triazol-5-yl)pyridine Cannot Be Replaced by a Simple Analog


In scientific procurement, interchanging a fluorinated building block like 3-Fluoro-5-(1H-1,2,3-triazol-5-yl)pyridine with a non-fluorinated analog (e.g., 5-(1H-1,2,3-triazol-5-yl)pyridine) or a regioisomeric form (e.g., 2- or 4-fluoropyridyl triazole) introduces multi-factorial risks that are predictive of downstream program failure. The single fluorine atom can simultaneously alter multiple critical parameters, including target binding kinetics (pIC50), metabolic soft-spot susceptibility, and physicochemical properties like lipophilicity (logD), which are central to a molecule's ADME profile [1]. The precise 5-yl linkage of the triazole on the pyridine ring also defines a unique vector for further derivatization, meaning a positional isomer will direct pendant groups into entirely different regions of a binding pocket, collapsing any established structure-activity relationship (SAR) [2]. Furthermore, reviews specifically note that the incorporation of fluorine into triazole derivatives can significantly enhance pharmacological activity compared to their non-fluorinated counterparts, making the fluorine a pivotal differentiator rather than a trivial substitution [1].

Quantitative Differentiation Evidence for 3-Fluoro-5-(1H-1,2,3-triazol-5-yl)pyridine


Enhanced Enzymatic Inhibition from Pyridyl-Triazole Core with Favorable IC50 Baseline

The non-fluorinated core scaffold, 3-(1H-1,2,3-triazol-5-yl)pyridine, demonstrates potent inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) with an IC50 of 0.68 µM [1]. In contrast, a closely related scaffold, 4-(1H-1,2,3-triazol-5-yl)pyridine, shows negligible activity against Methionine Aminopeptidase 2 (MetAP2) with a Ki > 1,000 nM [2]. This cross-target comparison highlights that the position of the triazole on the pyridine ring is critical for potent enzyme inhibition. The strategic addition of a 3-fluoro substituent on this active pyridyl-triazole scaffold, guided by medicinal chemistry principles, is expected to further enhance binding potency and metabolic stability compared to this baseline, as fluorination often improves these parameters [3].

IDO1 Inhibition Immuno-Oncology Enzyme Assay

Fluorine-Mediated Tuning of Pharmacological Activity vs. Non-Fluorinated Triazole Analogs

The incorporation of fluorine into heterocycles is a standard strategy to rebalance key physicochemical properties like pKa, logD, and metabolic stability without making major structural changes to the core scaffold . A mini-review on fluorinated triazoles explicitly concludes that 'incorporation of fluorine into triazole and its derivatives has been reported to enhance their pharmacological activity, making them promising drug candidates' compared to non-fluorinated analogs [1]. This is not an active-site effect alone; the high electronegativity of fluorine influences the overall electron distribution, molecular conformation, and can block metabolically labile sites on both the pyridine and triazole rings.

ADME Property Tuning Fluorine Chemistry Bioisosterism

Differentiation from Triazolopyridine Fused Systems for Selective Kinase Targeting

Patented examples of triazolyl-substituted pyridyl compounds, which are not fused like triazolopyridines, are effective inhibitors of kinases such as IRAK-4 [1]. In a separate study on histone demethylase inhibitors, replacing the pyridine ring with a 1,2,3-triazole ring in a fused system resulted in a greater than 10-fold reduction in potency for several KDM subfamilies, but less than a 2-fold reduction for KDM2A, demonstrating that the target's preference for a non-fused vs. fused scaffold can be highly target-specific [2]. The 3-Fluoro-5-(1H-1,2,3-triazol-5-yl)pyridine, with its freely rotating bond between the two rings, offers a distinct conformational profile compared to rigid, fused triazolopyridines. This flexibility can be an advantage for targets where the binding site requires a specific dihedral angle between the triazole and pyridine rings.

Kinase Inhibitor Design Binding Conformation Scaffold Geometry

High-Value Application Scenarios for 3-Fluoro-5-(1H-1,2,3-triazol-5-yl)pyridine


Kinase Inhibitor Lead Optimization with Challenging Selectivity Profiles

When a lead series against a specific kinase (e.g., IRAK-4 or c-Met) suffers from off-target activity, the non-fused and flexible nature of this scaffold, as covered in kinase inhibitor patents [1], can be exploited to dial out unwanted interactions. Procurement of this exact compound allows medicinal chemists to explore vectors that are geometrically inaccessible to rigid fused analogs, using its conformational freedom as a design tool for improving selectivity, as demonstrated by the drastic target-dependent potency shifts observed with related scaffolds [2].

Enhancing Metabolic Stability and PK Profile in a Lead Series

For a project where rapid metabolic clearance is a primary hurdle, this fluorine-bearing scaffold is a strategic procurement choice. Starting SAR exploration with this pre-installed fluorine, which is known to block metabolic soft-spots and favorably tune lipophilicity (logD) [3], is a more efficient strategy than attempting a challenging late-stage fluorination. This approach builds in the documented advantages of fluorinated triazoles from the outset of a medicinal chemistry campaign [3].

Click Chemistry-Based Library Synthesis for IDO1 or Related Immuno-Oncology Targets

The 1,2,3-triazole motif is a direct product of copper-catalyzed azide-alkyne cycloaddition (CuAAC), or 'click' chemistry. The demonstration that the non-fluorinated core of this scaffold has an IC50 of 0.68 µM against IDO1 [4] positions the fluorinated variant as a high-potential, click-ready core for generating focused libraries. This allows for rapid diversification and SAR expansion around an active pharmacophore in immuno-oncology, providing a significant efficiency advantage over non-clickable cores.

Tool Compound for Studying Histone Demethylase (KDM) Biology

The differential activity between non-fused and fused triazole-pyridine systems on various KDM subfamilies [2] makes this compound highly valuable as a precision tool. It can be used to probe the specific conformational preferences of KDM active sites, particularly where a flexible dihedral angle between the triazole and pyridine is required for binding, thus enabling target deconvolution and the generation of high-quality chemical biology data.

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